molecular formula C20H22N4O6 B1678448 Piribedil maleate CAS No. 937719-94-3

Piribedil maleate

Numéro de catalogue: B1678448
Numéro CAS: 937719-94-3
Poids moléculaire: 414.4 g/mol
Clé InChI: DKGOFBARSQSLOW-BTJKTKAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

N-Alkylation Reaction (Key Step)

The core synthesis involves an N-alkylation reaction between 1-(2-pyrimidyl)piperazine and piperonyl chloride (1,3-benzodioxol-5-ylmethyl chloride). Two distinct methods are documented:

Method A ( ):

  • Reactants :

    • 1-(2-Pyrimidyl)piperazine

    • Piperonyl chloride

  • Conditions :

    • Solvent: Acetone, methylene chloride, chloroform, or ethyl acetate

    • Catalyst: Not explicitly stated (commonly triethylamine or K₂CO₃)

    • Temperature: 20–150°C

    • Duration: 2–4 hours under reflux

  • Work-Up :

    • Concentrate under reduced pressure.

    • Add water, filter, and purify via ethanol/isopropanol recrystallization.

Method B ( ):

  • Reactants :

    • 1-(3',4'-Methylenedioxybenzyl)piperazine

    • 2-Chloropyrimidine

  • Conditions :

    • Solvent: Xylene

    • Base: Anhydrous K₂CO₃

    • Temperature: 130°C (reflux)

    • Duration: 9 hours

  • Work-Up :

    • Extract with 10% HCl, wash with ether.

    • Alkalinize with K₂CO₃, extract with chloroform, and crystallize from ethanol.

Formation of Piribedil Maleate Salt

Piribedil is converted to its maleate salt to enhance solubility and bioavailability.

Salt Formation Reaction

  • Reactants :

    • Piribedil (free base)

    • Maleic acid (Z)-but-2-enedioic acid

  • Conditions :

    • Solvent: Ethanol, methanol, or water

    • Equimolar ratio of base to acid.

    • Stir at room temperature or under mild heating (40–60°C).

  • Work-Up :

    • Precipitate the salt by cooling or solvent evaporation.

    • Filter and dry under vacuum .

Characterization Data

  • Molecular Formula : C₂₀H₂₂N₄O₆ ( )

  • Molecular Weight : 414.4 g/mol ( )

  • Melting Point : 98°C (free base; )

  • Solubility :

    • Slightly soluble in chloroform, DMSO, methanol ( )

    • Enhanced water solubility as maleate salt ( ).

N-Alkylation Mechanism

The reaction proceeds via nucleophilic substitution (SN2):

  • Piperazine nitrogen attacks the electrophilic carbon of piperonyl chloride.

  • Departure of chloride ion completes alkylation.

  • Base (e.g., K₂CO₃) neutralizes HCl byproduct, driving the reaction forward ( ).

Salt Formation

  • Proton transfer from maleic acid to the piperazine nitrogen of Piribedil.

  • Ionic interaction stabilizes the salt form, improving crystallinity ( ).

Spectroscopic Data

  • ¹H NMR (free base):

    • Aromatic protons (pyrimidine): δ 8.3–8.5 ppm

    • Methylene groups (piperazine): δ 2.5–3.5 ppm ( ).

  • IR : Stretching vibrations for C-O (1,3-benzodioxole) at 1250 cm⁻¹ and C=N (pyrimidine) at 1600 cm⁻¹ ( ).

Purity and Stability

  • HPLC : >98% purity under optimized synthesis conditions ( ).

  • Stability : Stable under ambient conditions but hygroscopic; store at 2–8°C ( ).

Industrial-Scale Considerations

  • Catalyst Optimization : Use of phase-transfer catalysts (e.g., TBAB) improves yield in N-alkylation ( ).

  • Green Chemistry : Substituting xylene with ethanol reduces environmental impact ( ).

This synthesis and characterization data underscore the reproducibility and scalability of this compound production, validated by pharmacological applications in Parkinson’s disease management .

Applications De Recherche Scientifique

Parkinson's Disease Treatment

Piribedil has been shown to improve both motor and non-motor symptoms in patients with early-stage PD. Randomized controlled trials indicate that it significantly enhances motor function compared to placebo, with improvements noted in the Unified Parkinson's Disease Rating Scale (UPDRS) scores .

Key Findings:

  • A study involving 405 early PD patients demonstrated that piribedil (150-300 mg/day) resulted in a significant reduction in UPDRS III scores compared to placebo (improvement of -4.9 points vs. worsening of +2.6 points) .
  • The proportion of responders (defined as those showing more than 30% improvement in UPDRS III) was significantly higher in the piribedil group (42%) compared to placebo (14%) .

Adjunct Therapy with Levodopa

Piribedil is often used alongside levodopa to manage motor complications associated with advanced PD. Clinical trials suggest that it can reduce the required dosage of levodopa while maintaining similar efficacy levels .

Non-Motor Symptoms

Emerging evidence indicates potential benefits of piribedil in alleviating non-motor symptoms such as apathy and cognitive deficits, although further confirmatory studies are warranted .

Comparative Analysis with Other Dopamine Agonists

Compound Mechanism Primary Use Unique Features
Piribedil Maleate D2/D3 agonist, Alpha-2 antagonistParkinson's diseaseLower dyskinesia risk
Pramipexole Dihydrochloride D2/D3 agonistParkinson's diseaseRenowned for renal safety
Ropinirole Hydrochloride D2/D3 agonistParkinson's diseaseLonger half-life
Bromocriptine Mesylate D2 agonistParkinson's disease, hyperprolactinemiaProlactin-inhibiting properties

Case Study 1: Efficacy in Early PD

A randomized double-blind trial assessed the efficacy of piribedil monotherapy over seven months. Results indicated significant improvements in motor function without major adverse effects, establishing piribedil as a viable first-line treatment option for early PD patients .

Case Study 2: Long-term Treatment Outcomes

In a one-year study comparing piribedil to bromocriptine, both medications showed similar efficacy in improving motor symptoms; however, piribedil required less adjustment of levodopa doses and demonstrated better tolerability overall .

Mécanisme D'action

Piribedil maleate exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at dopamine D2 and D3 receptors, enhancing dopaminergic activity in the brain . Additionally, it has alpha-2 adrenergic antagonist properties, which contribute to its therapeutic effects. The compound’s interaction with these molecular targets leads to improved motor function and cognitive abilities in patients with Parkinson’s disease .

Comparaison Avec Des Composés Similaires

Le maléate de piribedil est unique en raison de sa double action d'agoniste des récepteurs de la dopamine et d'antagoniste alpha-2 adrénergique. Les composés similaires comprennent :

Le maléate de piribedil se démarque par son profil de récepteur spécifique et ses effets supplémentaires d'antagoniste adrénergique, qui peuvent offrir des avantages thérapeutiques uniques .

Activité Biologique

Piribedil maleate, a selective dopamine D2/D3 receptor agonist, is primarily used in the treatment of Parkinson's disease (PD). Its efficacy has been demonstrated in various clinical trials, showcasing its potential as both monotherapy and adjunct therapy to levodopa. This article delves into the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Pharmacological Profile

Mechanism of Action:
Piribedil acts predominantly as a dopamine D2/D3 receptor agonist. It also exhibits α2-adrenergic antagonist properties, which may contribute to its therapeutic effects in managing PD symptoms .

Pharmacokinetics:
Piribedil is administered orally and undergoes hepatic metabolism. Its pharmacokinetic profile supports once-daily dosing due to its prolonged half-life, which enhances patient compliance .

Case Studies and Clinical Trials

  • Monotherapy in Early Parkinson's Disease:
    A randomized double-blind study involving 405 early PD patients assessed the efficacy of piribedil (150-300 mg/day) compared to placebo over seven months. The study found that patients receiving piribedil showed a significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS III) scores, with an average reduction of 4.9 points compared to a worsening of 2.6 points in the placebo group (P < 0.0001). Additionally, 42% of patients on piribedil were classified as responders, compared to only 14% on placebo .
  • Combination Therapy with Levodopa:
    In a twelve-month trial comparing piribedil (150 mg) and bromocriptine (25 mg) as adjunct therapies to levodopa, both treatments demonstrated similar improvements in UPDRS III scores (-7.9 for piribedil vs. -8.0 for bromocriptine). However, patients on piribedil required less increase in levodopa dosage, indicating a favorable profile for managing PD symptoms with potentially fewer side effects .
  • Long-term Efficacy:
    A one-year randomized trial highlighted that piribedil maintains its efficacy over time with good tolerability. Cognitive assessments showed no significant decline, suggesting that piribedil does not adversely affect cognitive function in PD patients .

Safety Profile

Piribedil is generally well-tolerated, with gastrointestinal side effects being the most common (22% in the piribedil group vs. 14% in placebo). Serious adverse events were rare and consistent with those observed with other dopamine agonists .

Biological Activity Data Table

Study Participants Dosage Duration UPDRS III Change Responder Rate
Study 1405 early PD150-300 mg7 months-4.9 (piribedil), +2.6 (placebo)42% (piribedil), 14% (placebo)
Study 2425 early PD150 mg12 months-7.9 (piribedil), -8.0 (bromocriptine)Not specified
Study 3VariousVariableLong-termMaintained efficacyNot specified

Propriétés

Numéro CAS

937719-94-3

Formule moléculaire

C20H22N4O6

Poids moléculaire

414.4 g/mol

Nom IUPAC

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C16H18N4O2.C4H4O4/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;5-3(6)1-2-4(7)8/h1-5,10H,6-9,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

Clé InChI

DKGOFBARSQSLOW-BTJKTKAUSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O

SMILES isomérique

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=C\C(=O)O)\C(=O)O

SMILES canonique

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Piribedil Maleate; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piribedil maleate
Reactant of Route 2
Piribedil maleate
Reactant of Route 3
Reactant of Route 3
Piribedil maleate
Reactant of Route 4
Reactant of Route 4
Piribedil maleate
Reactant of Route 5
Reactant of Route 5
Piribedil maleate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Piribedil maleate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.